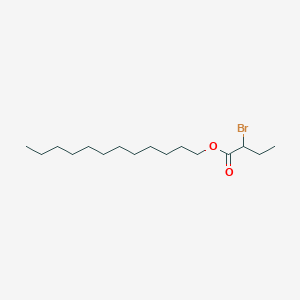

Dodecyl 2-bromobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86711-87-7 |

|---|---|

Molecular Formula |

C16H31BrO2 |

Molecular Weight |

335.32 g/mol |

IUPAC Name |

dodecyl 2-bromobutanoate |

InChI |

InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-19-16(18)15(17)4-2/h15H,3-14H2,1-2H3 |

InChI Key |

NXCHIIAWZIHPAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecyl 2-Bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for dodecyl 2-bromobutanoate, a valuable intermediate in organic synthesis. The document details two primary methods for its preparation: the direct esterification of 2-bromobutanoic acid with dodecanol (Fischer Esterification) and the acylation of dodecanol using 2-bromobutanoyl chloride. Additionally, a detailed protocol for the synthesis of the key precursor, 2-bromobutanoic acid, via the Hell-Volhard-Zelinsky reaction is presented.

Synthesis of Precursor: 2-Bromobutanoic Acid

The synthesis of 2-bromobutanoic acid is effectively achieved through the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[1][2] This reaction proceeds by first converting the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol subsequently reacts with bromine at the α-position.[1][2]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen bromide gas produced during the reaction.

-

Reactant Charging: Butanoic acid (1.0 mol) and a catalytic amount of red phosphorus (0.1 mol) are added to the flask.

-

Bromination: Bromine (1.1 mol) is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of bromine is complete, the reaction mixture is heated to 80-90°C for several hours until the evolution of HBr gas ceases.

-

Workup: The reaction mixture is cooled to room temperature and slowly poured into water. The resulting α-bromo acyl bromide is hydrolyzed to 2-bromobutanoic acid.

-

Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromobutanoic acid. Further purification can be achieved by vacuum distillation.

Synthesis of this compound

Pathway A: Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3] This is an equilibrium reaction, and to drive it towards the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed is removed.[3]

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2-bromobutanoic acid (1.0 eq), dodecanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) are dissolved in a suitable solvent such as toluene.

-

Reaction Conditions: The mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Pathway B: Acylation with 2-Bromobutanoyl Chloride

A more rapid and irreversible method for ester synthesis involves the reaction of an alcohol with an acyl chloride.[4] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4]

-

Reactant Solution: Dodecanol (1.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: The solution is cooled in an ice bath, and 2-bromobutanoyl chloride (1.05 eq) is added dropwise with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

Workup: The reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product. Purification is achieved by vacuum distillation or column chromatography.

Data Presentation

Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 214-217 | 1.567[5] |

| Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 |

| 2-Bromobutanoyl Chloride | C₄H₆BrClO | 185.45 | 154-156 | 1.59 |

| This compound | C₁₆H₃₁BrO₂ | 335.32[6][7] | - | - |

Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR | δ (ppm): ~4.2 (t, 2H, -OCH₂-), ~4.1 (dd, 1H, -CH(Br)-), ~2.0 (m, 2H, -CH₂CH(Br)-), ~1.6 (m, 2H, -OCH₂CH₂-), ~1.2-1.4 (br s, 18H, -(CH₂)₉-), ~0.9 (t, 3H, -CH₂CH₃), ~1.0 (t, 3H, alkyl chain -CH₃) |

| ¹³C NMR | δ (ppm): ~170 (-C=O), ~65 (-OCH₂-), ~45 (-CH(Br)-), ~32-22 (alkyl chain carbons), ~14 (alkyl chain -CH₃), ~12 (-CH(Br)CH₂C H₃) |

| IR | ν (cm⁻¹): ~2920 & ~2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1160 (C-O stretch), ~650 (C-Br stretch)[2][8] |

Mandatory Visualization

Caption: Overall synthesis pathway for this compound.

Caption: Fischer esterification of 2-bromobutanoic acid.

Caption: Acylation of dodecanol with 2-bromobutanoyl chloride.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 6. data.virginia.gov [data.virginia.gov]

- 7. Compound 527507: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Dodecyl 2-Bromobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-bromobutanoate is a halogenated long-chain fatty acid ester. Its structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a long lipophilic dodecyl chain, makes it a valuable intermediate in organic synthesis. This guide provides an in-depth overview of its fundamental chemistry, including its synthesis, purification, physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its preparation are presented, along with expected analytical data for its characterization. The potential applications of this and structurally related compounds in the development of new chemical entities are also discussed.

Introduction

Alpha-bromo esters are a class of organic compounds characterized by the presence of a bromine atom on the carbon adjacent to the ester carbonyl group. This structural feature renders the alpha-carbon highly susceptible to nucleophilic attack, making these compounds versatile building blocks in organic synthesis. This compound, with its 12-carbon ester chain, combines the reactivity of an α-bromo ester with significant lipophilicity, suggesting its utility in applications requiring solubility in nonpolar environments or for the introduction of long alkyl chains into molecular scaffolds. This document outlines the core chemical principles of this compound, providing a technical resource for its synthesis and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, key properties can be calculated or estimated based on its structure and comparison with similar long-chain esters.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₆H₃₁BrO₂ | [Calculated] |

| Molecular Weight | 335.32 g/mol | [Calculated] |

| CAS Number | 86711-87-7 | |

| Appearance | Expected to be a colorless to pale yellow liquid | [Inference] |

| Boiling Point | Not experimentally determined; estimated to be > 200 °C at reduced pressure | [Inference] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes) and insoluble in water | [Inference] |

| Kovats Retention Index | 1999 (Standard non-polar column) |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromobutanoic acid. The second step is the Fischer esterification of 2-bromobutanoic acid with dodecanol.

Synthesis Workflow

An In-depth Technical Guide on the Initial Studies and Applications of Dodecyl 2-bromobutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecyl 2-bromobutanoate is an organic molecule featuring a long dodecyl ester chain and a bromine atom at the alpha position to the carbonyl group. This structure makes it a valuable intermediate in organic synthesis and, more significantly, a potential initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Its long alkyl chain can impart unique solubility characteristics and can be leveraged to create polymers with specific hydrophobic properties. This guide outlines the fundamental aspects of this compound, including its synthesis, its role as an ATRP initiator, and representative experimental procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the bromination of butanoic acid followed by esterification with dodecanol. A general method for preparing alkyl 2-bromoalkanoates involves first the selective bromination of an alkanoic acid in the presence of its acid halide, followed by the esterification of the resulting 2-bromoalkanoic acid with an alcohol in the presence of an acidic catalyst[1].

2.1. Experimental Protocol: Synthesis of 2-bromobutanoic acid

This protocol is a representative procedure for the bromination of a carboxylic acid.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reagents:

-

Butanoic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Red phosphorus (catalytic amount)

-

-

Procedure:

-

Butanoic acid is added to the flask.

-

A catalytic amount of red phosphorus is added.

-

Thionyl chloride is added dropwise to the stirred solution to form butanoyl chloride in situ.

-

N-Bromosuccinimide is then added portion-wise, and the reaction mixture is heated to initiate the bromination.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the crude 2-bromobutanoyl bromide is distilled under reduced pressure.

-

The purified 2-bromobutanoyl bromide is then carefully hydrolyzed to yield 2-bromobutanoic acid.

-

2.2. Experimental Protocol: Esterification of 2-bromobutanoic acid with Dodecanol

This protocol describes the subsequent esterification to form the final product.

-

Reaction Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a condenser.

-

Reagents:

-

2-bromobutanoic acid

-

Dodecanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (as solvent)

-

-

Procedure:

-

2-bromobutanoic acid, dodecanol, and a catalytic amount of p-toluenesulfonic acid are dissolved in toluene.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

-

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is structurally well-suited to act as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. The C-Br bond in this compound can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization.

3.1. The ATRP Signaling Pathway (Mechanism)

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.

3.2. Experimental Workflow for ATRP

The following diagram illustrates a typical workflow for performing an ATRP experiment.

3.3. Representative Experimental Protocol: ATRP of Methyl Acrylate

This protocol is a representative example of how this compound could be used to initiate the polymerization of an acrylate monomer.

-

Reagents and Materials:

-

Methyl acrylate (MA) (monomer)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Schlenk flask, rubber septa, syringes, magnetic stir bar

-

-

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

In a separate flask, prepare a solution of methyl acrylate (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).

-

Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.

-

Place the flask in a preheated oil bath at a set temperature (e.g., 60 °C) to start the polymerization.

-

Take samples at different time intervals using a degassed syringe to monitor monomer conversion and molecular weight evolution.

-

Quench the polymerization by exposing the reaction mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Filter and dry the polymer under vacuum.

-

Quantitative Data

The following tables present representative data that could be expected from an ATRP of methyl acrylate initiated by this compound. The data illustrates the controlled nature of the polymerization, where molecular weight increases linearly with monomer conversion, and the polydispersity index (PDI) remains low.

Table 1: Reaction Conditions for ATRP of Methyl Acrylate

| Parameter | Value |

| Monomer | Methyl Acrylate (MA) |

| Initiator | This compound |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | PMDETA |

| Solvent | Anisole |

| Temperature | 60 °C |

| Molar Ratio [MA]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 |

Table 2: Representative Polymerization Kinetics

| Time (min) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 15 | 22 | 2200 | 2500 | 1.15 |

| 30 | 45 | 4500 | 4800 | 1.12 |

| 60 | 78 | 7800 | 8100 | 1.10 |

| 90 | 91 | 9100 | 9400 | 1.09 |

| 120 | 95 | 9500 | 9800 | 1.08 |

Note: Theoretical Mn = ([M]0/[I]0) × Conversion × Mw,monomer + Mw,initiator

Conclusion

This compound presents as a promising initiator for Atom Transfer Radical Polymerization, offering the potential to synthesize well-defined polymers with a hydrophobic end-group. While specific studies on this compound are limited, its structural analogy to other effective ATRP initiators suggests its utility in creating polymers with controlled architectures and functionalities. The representative protocols and data provided in this guide serve as a foundation for researchers and scientists to explore the applications of this compound in materials science and drug development. Further experimental validation is necessary to fully characterize its behavior and optimize its use in various polymerization systems.

References

Methodological & Application

Application Notes and Protocols: Use of Dodecyl 2-bromobutanoate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alkyl 2-bromoalkanoates, specifically using Dodecyl 2-bromobutanoate as a representative initiator, in controlled radical polymerization techniques for the synthesis of well-defined polymers. Due to the limited specific literature on this compound, this document leverages data and protocols from structurally similar and well-studied initiators, such as ethyl 2-bromoisobutyrate, to provide robust and adaptable methodologies. The primary focus is on Atom Transfer Radical Polymerization (ATRP), a versatile method for creating polymers with controlled molecular weights, low polydispersity, and complex architectures.

Introduction to Alkyl 2-Bromoalkanoates in ATRP

Alkyl 2-bromoalkanoates are a class of initiators widely employed in Atom Transfer Radical Polymerization (ATRP). The general structure consists of an ester group and a bromine atom on the adjacent carbon, which allows for the controlled initiation of polymerization. The "dodecyl" long alkyl chain in this compound can impart specific properties to the resulting polymer, such as hydrophobicity or improved solubility in certain organic solvents. ATRP allows for the synthesis of a wide range of polymers from various monomers, including styrenes, acrylates, and methacrylates, with a high degree of control over the final polymer characteristics.[1]

The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex. The initiator's bromine atom is reversibly transferred to the copper(I) catalyst, generating a radical that can then propagate by adding to a monomer unit. This process is rapidly and reversibly deactivated by the transfer of the halogen back from the now copper(II) complex, leading to a low concentration of active radicals at any given time and thus minimizing termination reactions. This controlled mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the ATRP of styrene and methyl methacrylate (MMA) using alkyl 2-bromoalkanoate initiators. These data provide a baseline for adapting protocols for this compound.

Table 1: ATRP of Styrene with Ethyl 2-bromoisobutyrate Initiator

| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:1:2 | PMDETA | Bulk | 110 | 4 | 95 | 9900 | 9500 | 1.15 |

| 2 | 200:1:1:2 | PMDETA | Bulk | 110 | 8 | 92 | 19200 | 18500 | 1.18 |

| 3 | 50:1:1:2 | dNbpy | Toluene | 90 | 6 | 85 | 4400 | 4200 | 1.10 |

| 4 | 100:1:0.5:1 | PMDETA | Anisole | 100 | 5 | 90 | 9400 | 9100 | 1.20 |

Data compiled and adapted from literature examples.[2] Mn,theo = (([Monomer]/[Initiator]) × Conversion × Monomer MW) + Initiator MW. Đ represents the polydispersity index.

Table 2: ATRP of Methyl Methacrylate (MMA) with Ethyl 2-bromoisobutyrate Initiator

| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:1:2 | dNbpy | Toluene | 90 | 4 | 89 | 8900 | 8760 | 1.12 |

| 2 | 200:1:1:2 | PMDETA | Anisole | 70 | 6 | 92 | 18400 | 17900 | 1.15 |

| 3 | 50:1:0.5:1 | dNbpy | Bulk | 90 | 2 | 95 | 4750 | 4600 | 1.18 |

| 4 | 150:1:1:2 | PMDETA | Toluene | 80 | 5 | 91 | 13650 | 13200 | 1.14 |

Data compiled and adapted from literature examples. Mn,theo = (([Monomer]/[Initiator]) × Conversion × Monomer MW) + Initiator MW. Đ represents the polydispersity index.

Experimental Protocols

The following are detailed protocols for the ATRP of styrene and methyl methacrylate. These can be adapted for use with this compound.

Protocol 1: Bulk Atom Transfer Radical Polymerization of Styrene

Materials:

-

Styrene (inhibitor removed)

-

This compound (Initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anhydrous solvent (e.g., Anisole or Toluene, if not in bulk)

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol).

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.

-

Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of purified styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 0.346 g, 2 mmol) via syringe.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Initiation: While stirring the mixture at the desired temperature (e.g., 110 °C), inject the this compound initiator (e.g., 0.335 g, 1 mmol) to start the polymerization.

-

Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer solution into a large excess of a non-solvent (e.g., methanol).

-

Filter and dry the resulting polymer under vacuum to a constant weight.

Protocol 2: Solution Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound (Initiator)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (Ligand)

-

Anhydrous Toluene or Anisole (Solvent)

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer Purification: Pass MMA through a column of basic alumina.

-

Reaction Setup: In a dry Schlenk flask with a stir bar, add CuBr (e.g., 0.143 g, 1 mmol) and the ligand (e.g., dNbpy, 0.814 g, 2 mmol).

-

Seal and deoxygenate the flask with three vacuum/inert gas cycles.

-

Addition of Reagents: Under positive inert gas pressure, add the solvent (e.g., 10 mL of toluene), purified MMA (e.g., 10.0 g, 100 mmol) via syringe.

-

Perform three freeze-pump-thaw cycles on the solution.

-

Initiation: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and inject the this compound initiator (e.g., 0.335 g, 1 mmol).

-

Monitoring and Work-up: Follow steps 7-10 from Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key chemical and procedural aspects of ATRP.

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: A typical experimental workflow for ATRP synthesis.

References

Application Notes and Protocols for Dodecyl 2-Bromobutanoate as an Initiator for Atom Transfer Radical Polymerization (ATRP)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dodecyl 2-Bromobutanoate in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] The choice of initiator is crucial as it determines the number of polymer chains and introduces functionality at one end of the polymer.

This document provides detailed application notes and protocols for the use of This compound as an initiator for ATRP. While specific experimental data for this particular initiator is not extensively documented in publicly available literature, its structure suggests its utility in polymerizing a variety of monomers. The long dodecyl chain imparts significant lipophilicity, which can be advantageous for solubility in nonpolar solvents and for the synthesis of polymers intended for hydrophobic environments or as surface modifiers. The 2-bromobutanoate moiety provides a secondary alkyl halide initiation site, which is known to be effective in ATRP.

These protocols are based on established ATRP procedures for structurally similar initiators and provide a strong starting point for researchers to develop specific methods for their desired polymer synthesis.

Data Presentation

The following table presents a hypothetical data set for the ATRP of methyl methacrylate (MMA) using this compound as the initiator. This data is illustrative and serves as a target for experimental work. Researchers should perform their own experiments to determine the actual achievable results.

| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |

| 1 | 50:1:1:2 | Toluene | 90 | 4 | 65 | 3250 | 3400 | 1.15 |

| 2 | 100:1:1:2 | Toluene | 90 | 6 | 78 | 7800 | 8100 | 1.18 |

| 3 | 200:1:1:2 | Anisole | 90 | 8 | 85 | 17000 | 17500 | 1.22 |

| 4 | 50:1:0.5:1 | Toluene | 70 | 6 | 52 | 2600 | 2850 | 1.25 |

| 5 | 100:1:1:2 | Bulk | 90 | 2 | 91 | 9100 | 9500 | 1.12 |

-

Initiator: this compound

-

Monomer: Methyl Methacrylate (MMA)

-

Catalyst: Copper(I) Bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

M_n,th: Theoretical number-average molecular weight

-

M_n,exp: Experimental number-average molecular weight (determined by GPC)

-

Đ: Polydispersity index (determined by GPC)

Experimental Protocols

Materials

-

Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

-

Initiator: this compound (synthesis required or custom purchase).

-

Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled under reduced pressure.

-

Solvent: Anisole or Toluene, dried over molecular sieves.

-

Other: Nitrogen or Argon gas (high purity), syringe, Schlenk flasks, magnetic stir bars.

Protocol 1: Synthesis of Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization of 100.

-

Reaction Setup:

-

To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

-

In a separate vial, prepare a solution of MMA (1.0 g, 10 mmol), this compound (29.1 mg, 0.1 mmol), PMDETA (34.6 mg, 0.2 mmol), and anisole (1 mL).

-

Deoxygenate this solution by bubbling with nitrogen for 20-30 minutes.

-

-

Polymerization:

-

Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the sealed flask in a preheated oil bath at 90 °C and stir.

-

Samples can be taken periodically via syringe to monitor conversion and molecular weight progression.

-

-

Termination and Purification:

-

After the desired time (e.g., 6 hours), stop the reaction by cooling the flask to room temperature and exposing the contents to air. This will oxidize the copper catalyst and terminate the polymerization.

-

Dilute the reaction mixture with tetrahydrofuran (THF, approx. 5 mL).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

-

Protocol 2: Characterization of the Resulting Polymer

-

Monomer Conversion:

-

Determine the monomer conversion by gravimetry (comparing the mass of the dried polymer to the initial mass of the monomer) or by techniques like ¹H NMR spectroscopy or gas chromatography (GC) on samples taken during the reaction.

-

-

Molecular Weight and Polydispersity:

-

Analyze the molecular weight (M_n) and polydispersity index (Đ = M_w/M_n) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Use polystyrene or PMMA standards for calibration.

-

Mandatory Visualizations

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: Experimental workflow for a typical ATRP synthesis.

References

Experimental protocol for synthesizing Dodecyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Dodecyl 2-bromobutanoate, an alkyl halide ester. The synthesis involves the esterification of dodecanol with 2-bromobutanoyl chloride in the presence of pyridine. This protocol includes a comprehensive methodology, a summary of quantitative data, and expected characterization data for the final product.

Introduction

This compound is an organic molecule containing both an ester and an alkyl bromide functional group. Such compounds can be valuable intermediates in organic synthesis, serving as building blocks for more complex molecules in pharmaceutical and materials science research. The presence of the bromine atom at the alpha-position to the carbonyl group makes it susceptible to nucleophilic substitution, while the long dodecyl chain imparts significant lipophilicity. This application note outlines a straightforward and efficient method for its preparation.

Data Presentation

| Parameter | Value |

| Reactants | |

| Dodecanol | 1.0 eq |

| 2-Bromobutanoyl chloride | 1.2 eq |

| Pyridine | 1.5 eq |

| Dichloromethane (DCM) | Anhydrous |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Product Information | |

| IUPAC Name | This compound |

| Molecular Formula | C16H31BrO2[1][2] |

| Molecular Weight | 335.32 g/mol [2] |

| Appearance | Expected to be a colorless to pale yellow oil |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Eluent | Hexane/Ethyl Acetate Gradient |

| Expected Yield | 80-90% |

Experimental Protocol

1. Materials and Equipment:

-

Dodecanol

-

2-Bromobutanoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

2. Reaction Setup:

-

A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.

-

To the flask, add dodecanol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the stirred solution.

3. Reaction Procedure:

-

Slowly add 2-bromobutanoyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (dodecanol) is consumed (typically 2-4 hours).

4. Work-up Procedure:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl solution (to remove pyridine)

-

Saturated NaHCO3 solution (to neutralize any remaining acid)

-

Brine

-

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.25-4.15 (m, 1H, -CH(Br)-)

-

δ 4.10 (t, J = 6.8 Hz, 2H, -O-CH₂-)

-

δ 2.10-1.90 (m, 2H, -CH₂-CH(Br)-)

-

δ 1.70-1.60 (m, 2H, -O-CH₂-CH₂-)

-

δ 1.40-1.20 (m, 18H, -(CH₂)₉-CH₃)

-

δ 1.05 (t, J = 7.4 Hz, 3H, -CH₂-CH₃)

-

δ 0.88 (t, J = 6.8 Hz, 3H, -(CH₂)₁₀-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.5 (C=O)

-

δ 66.0 (-O-CH₂-)

-

δ 48.0 (-CH(Br)-)

-

δ 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7 (-(CH₂)₉-)

-

δ 27.5 (-CH₂-CH(Br)-)

-

δ 14.1 (-CH₂-CH₃)

-

δ 12.0 (-CH(Br)-CH₂-CH₃)

-

-

IR (neat, cm⁻¹):

-

2925, 2855 (C-H stretching)

-

1735 (C=O stretching)

-

1160 (C-O stretching)

-

650-550 (C-Br stretching)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion peaks at m/z 334/336 (M+, M+2 due to Br isotopes).

-

Fragmentation may show loss of the dodecyl group or bromine.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Bromobutanoyl chloride is corrosive and lachrymatory; handle with care.

-

Pyridine is flammable and toxic; avoid inhalation and skin contact.

-

Dichloromethane is a volatile solvent; handle in a fume hood.

-

Follow standard laboratory safety procedures.

References

Applications of Dodecyl 2-bromobutanoate in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-bromobutanoate is a valuable intermediate in organic synthesis, primarily utilized as an alkylating agent and a precursor for the formation of more complex molecular architectures. Its long dodecyl chain imparts significant lipophilicity to the target molecules, a property often sought after in drug development to enhance membrane permeability and bioavailability. This document provides detailed application notes and experimental protocols for three key transformations involving this compound: the Reformatsky reaction for the synthesis of β-hydroxy esters, the alkylation of amines to generate α-amino esters, and its use as an initiator in Atom Transfer Radical Polymerization (ATRP).

Introduction

This compound, with the chemical formula C₁₆H₃₁BrO₂, is an α-bromo ester that serves as a versatile building block in organic chemistry. The presence of a bromine atom at the α-position to the carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity, combined with the physicochemical properties conferred by the long dodecyl ester chain, makes it a useful reagent in the synthesis of a variety of organic molecules, including potential precursors for bioactive compounds and polymers.

Key Applications and Protocols

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a classic method for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds (aldehydes or ketones) in the presence of zinc metal.[1][2][3] The long dodecyl chain of this compound can be incorporated into β-hydroxy ester structures, which are common motifs in various natural products and pharmaceutical agents. For instance, long-chain β-hydroxy fatty acids are components of lipid A, an endotoxin of Gram-negative bacteria, and are studied for their immunological activity.

Experimental Protocol: Synthesis of Dodecyl 3-hydroxy-3-phenylpropanoate

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Activated Zinc dust (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Iodine (catalytic amount)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is gently heated to activate the zinc, as indicated by the disappearance of the iodine color.

-

A solution of this compound and benzaldehyde in anhydrous THF is added dropwise to the activated zinc suspension with vigorous stirring.

-

The reaction mixture is heated to reflux for 2-3 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is then acidified with 1 M HCl and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dodecyl 3-hydroxy-3-phenylpropanoate.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

Reaction Workflow:

Alkylation of Amines: Synthesis of α-Amino Esters

α-Amino esters are important building blocks in peptide synthesis and are precursors to a wide range of pharmaceuticals.[4][5] The reaction of this compound with amines proceeds via a nucleophilic substitution (S_N2) mechanism to yield the corresponding α-amino esters. The dodecyl group can be beneficial in synthesizing lipophilic amino acid derivatives, which are of interest in the development of peptide-based drugs with improved cell penetration.

Experimental Protocol: Synthesis of Dodecyl 2-(benzylamino)butanoate

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add benzylamine (2.2 equivalents). The excess benzylamine acts as both the nucleophile and the base to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzylammonium bromide salt.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield dodecyl 2-(benzylamino)butanoate.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-75% |

| Purity (by NMR) | >95% |

| Reaction Time | 24-48 hours |

| Reaction Temperature | Room Temperature |

Reaction Mechanism:

Atom Transfer Radical Polymerization (ATRP): Synthesis of Well-Defined Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[6][7][8] α-Bromo esters like this compound can serve as effective initiators for ATRP. The long dodecyl chain of the initiator becomes an end-group of the resulting polymer, which can be used to tune the properties of the polymer, for example, to create amphiphilic block copolymers for drug delivery applications.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) initiated by this compound

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

Procedure:

-

To a Schlenk flask, add CuBr under an inert atmosphere.

-

Add anisole, MMA, this compound, and PMDETA via degassed syringes.

-

The flask is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then placed in a preheated oil bath at 90 °C and stirred for the desired reaction time.

-

Samples are taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.

-

The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.

-

The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol.

-

The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and re-precipitated into cold methanol to remove the copper catalyst.

-

The final polymer is dried under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Monomer Conversion | 80-95% |

| Polydispersity Index (PDI) | 1.1 - 1.3 |

| Reaction Time | 4-8 hours |

| Reaction Temperature | 90 °C |

ATRP Initiation and Propagation:

Relevance to Drug Development

The applications described above highlight the potential of this compound in the synthesis of molecules relevant to drug development:

-

Lipophilic Scaffolds: The synthesis of β-hydroxy esters and α-amino esters with a long dodecyl chain can be a starting point for the creation of new chemical entities with tailored lipophilicity. This is a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

-

Prodrugs and Drug Delivery: The ester linkage in the products derived from this compound can be designed to be cleavable by enzymes in the body, making them suitable as prodrugs. Furthermore, polymers synthesized using this initiator can be designed as nanocarriers for targeted drug delivery, with the dodecyl end-group influencing the self-assembly and drug-loading characteristics of the polymer.

-

Bioactive Analogues: The synthetic routes provide access to analogues of known bioactive molecules. For example, long-chain amino acid esters can be incorporated into peptides to enhance their interaction with biological membranes.

Conclusion

This compound is a versatile synthetic intermediate with applications in the Reformatsky reaction, amine alkylation, and as an initiator in ATRP. The protocols provided herein offer a practical guide for researchers to utilize this compound in the synthesis of a variety of organic molecules. The incorporation of the long dodecyl chain offers a strategic advantage in the design of compounds with specific physicochemical properties, which is of particular interest in the field of drug discovery and development. Further exploration of the reactivity of this compound is warranted to expand its synthetic utility.

References

- 1. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 8. Ester - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reaction Mechanism of Dodecyl 2-bromobutanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of dodecyl 2-bromobutanoate with various nucleophiles, including experimental protocols and data presentation. This information is intended to guide researchers in designing and executing similar synthetic transformations, particularly in the context of drug development and medicinal chemistry where the introduction of diverse functional groups is crucial.

Introduction

This compound is a valuable synthetic intermediate characterized by a secondary bromide, making it susceptible to nucleophilic substitution reactions. The primary mechanism governing these reactions is the bimolecular nucleophilic substitution (SN2) pathway. This concerted mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at the chiral center. The rate of SN2 reactions is influenced by several factors, including the steric hindrance at the reaction center, the strength of the nucleophile, the nature of the leaving group, and the solvent used.

General Reaction Mechanism: SN2 Pathway

The reaction of this compound with a nucleophile (Nu-) proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. This process occurs in a single, concerted step through a trigonal bipyramidal transition state. A key characteristic of the SN2 reaction is the inversion of configuration at the stereocenter. For instance, if the starting material is the (R)-enantiomer of this compound, the product will be the (S)-enantiomer.

Caption: General SN2 reaction mechanism of this compound.

Reactions with Various Nucleophiles: Protocols and Data

The versatility of this compound as a synthetic precursor is demonstrated by its reactions with a range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The following sections provide detailed experimental protocols and representative data for these transformations.

Reaction with Azide Nucleophile

The substitution of the bromide with an azide group is a common transformation used to introduce a nitrogen-containing functionality, which can be further elaborated, for example, through reduction to an amine or by click chemistry.

Experimental Protocol: Synthesis of Dodecyl 2-azidobutanoate

Caption: Experimental workflow for the synthesis of dodecyl 2-azidobutanoate.

Data Presentation

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | DMF | 65 | 18 | 85-95 |

Notes:

-

The use of a polar aprotic solvent like DMF is crucial for this reaction as it solvates the cation (Na+) leaving the azide anion more nucleophilic.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Reaction with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles for the displacement of the bromide in this compound, leading to the formation of the corresponding α-amino acid esters. These products are valuable building blocks in peptide synthesis and for the development of various pharmaceuticals.

Experimental Protocol: Synthesis of Dodecyl 2-(piperidin-1-yl)butanoate

Caption: Experimental workflow for the reaction with piperidine.

Data Presentation

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux (78) | 36 | 70-80 |

| Benzylamine | Acetonitrile | 80 | 24 | 75-85 |

Notes:

-

An excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr formed during the reaction.

-

The choice of solvent can influence the reaction rate; polar protic solvents like ethanol can solvate both the nucleophile and the leaving group.

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and readily displace the bromide from this compound to form thioethers. This reaction is useful for introducing sulfur-containing moieties into molecules, which is relevant in the design of various bioactive compounds.

Experimental Protocol: Synthesis of Dodecyl 2-(phenylthio)butanoate

Application Notes and Protocols for the Large-Scale Synthesis of Dodecyl 2-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Dodecyl 2-bromobutanoate, a valuable intermediate in organic synthesis and drug development. The synthesis is a two-step process commencing with the α-bromination of butanoic acid via a Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromobutanoic acid. This intermediate is then subjected to a Fischer esterification with dodecanol to produce the final product. This protocol includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate ease of understanding and implementation in a laboratory or pilot plant setting.

Introduction

This compound is an important chemical building block, finding applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a reactive bromine atom and a long alkyl chain ester, allows for a variety of subsequent chemical transformations. The large-scale synthesis of this compound with high purity and yield is therefore of significant interest. The protocols described herein are designed to be scalable and robust for industrial applications.

Chemical Information

| Property | Value |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C16H31BrO2[1][2] |

| Molecular Weight | 335.32 g/mol [1][2] |

| CAS Number | 86711-87-7[2] |

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the bromination of butanoic acid at the alpha position, followed by the esterification of the resulting 2-bromobutanoic acid with dodecanol.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol details the α-bromination of butanoic acid. The Hell-Volhard-Zelinsky reaction is a robust method for the selective bromination of the α-carbon of a carboxylic acid.

Experimental Protocol

-

Reaction Setup: A 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with butanoic acid (2.64 kg, 30.0 mol).

-

Catalyst Addition: Red phosphorus (155 g, 5.0 mol) is carefully added to the stirred butanoic acid.

-

Bromine Addition: Bromine (5.28 kg, 33.0 mol) is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic.

-

Reaction: After the addition is complete, the reaction mixture is heated to 80-90 °C for 12 hours, or until the red color of bromine has disappeared.

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured into 5 L of cold water. The mixture is stirred for 1 hour to hydrolyze the acyl bromide intermediate.

-

Extraction: The aqueous mixture is extracted with dichloromethane (3 x 2 L).

-

Washing: The combined organic layers are washed with 2 L of saturated sodium bisulfite solution to remove any unreacted bromine, followed by 2 L of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromobutanoic acid.

-

Purification: The crude product is purified by vacuum distillation.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Butanoic Acid | 88.11 | 2.64 kg | 30.0 |

| Red Phosphorus | 30.97 | 155 g | 5.0 |

| Bromine | 159.81 | 5.28 kg | 33.0 |

| Dichloromethane | 84.93 | 6 L | - |

| Water | 18.02 | 5 L | - |

| Sodium Bisulfite | 104.06 | As needed | - |

| Brine | - | 2 L | - |

| Magnesium Sulfate | 120.37 | As needed | - |

Expected Yield and Purity

| Product | Theoretical Yield | Actual Yield (Representative) | Purity (by GC) |

| 2-Bromobutanoic Acid | 5.01 kg | 4.26 kg (85%) | >98% |

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-bromobutanoic acid with dodecanol. Toluene is used as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product.

Experimental Protocol

-

Reaction Setup: A 10 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a temperature probe.

-

Charging Reagents: The flask is charged with 2-bromobutanoic acid (3.34 kg, 20.0 mol), dodecanol (4.09 kg, 22.0 mol), and toluene (4 L).

-

Catalyst Addition: Concentrated sulfuric acid (98 g, 1.0 mol) is carefully added to the stirred reaction mixture.

-

Reaction: The mixture is heated to reflux (approximately 110-120 °C) and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed (typically 8-12 hours).

-

Work-up: The reaction mixture is cooled to room temperature and washed with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the toluene is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to remove unreacted dodecanol and other impurities.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobutanoic Acid | 167.00 | 3.34 kg | 20.0 |

| Dodecanol | 186.34 | 4.09 kg | 22.0 |

| Toluene | 92.14 | 4 L | - |

| Sulfuric Acid (conc.) | 98.08 | 98 g | 1.0 |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | 2 L | - |

| Sodium Sulfate | 142.04 | As needed | - |

Expected Yield and Purity

| Product | Theoretical Yield | Actual Yield (Representative) | Purity (by GC-MS) |

| This compound | 6.71 kg | 6.21 kg (92.5%) | >99% |

Logical Relationship of the Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.

Caption: Key steps in the Fischer esterification mechanism.

Safety Precautions

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

-

Phosphorus tribromide (formed in situ from red phosphorus and bromine): is corrosive and reacts violently with water.

-

Concentrated Sulfuric Acid: is a strong acid and is highly corrosive. Handle with extreme care and appropriate PPE.

-

Dichloromethane and Toluene: are flammable and harmful. Avoid inhalation and contact with skin.

-

All reactions should be carried out in a well-ventilated area or fume hood.

Conclusion

The provided protocols offer a detailed and scalable method for the synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The clear presentation of data and workflows is intended to support the successful implementation of this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dodecyl 2-bromobutanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dodecyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Fischer esterification?

A1: Common impurities include unreacted starting materials such as 2-bromobutanoic acid and dodecanol. Other potential impurities are water, the acid catalyst (e.g., sulfuric acid), and side products from potential elimination reactions, especially if the reaction is overheated.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: Why is vacuum distillation a suitable method for purifying this compound?

A3: this compound is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which could lead to decomposition. Vacuum distillation lowers the boiling point of the compound, allowing for its purification at a lower, safer temperature.[1][2]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying and quantifying residual starting materials or other proton-containing impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Vacuum Distillation

Q: My crude sample is bumping violently during vacuum distillation. What should I do?

A:

-

Ensure adequate stirring: Use a magnetic stir bar and stir plate to ensure smooth boiling.

-

Check for volatile impurities: A small amount of a low-boiling solvent can cause bumping. It is advisable to remove any residual solvent under reduced pressure before heating to the distillation temperature.

-

Gradual heating: Heat the distillation flask slowly and evenly to avoid sudden superheating.

Q: The distillation rate is very slow, even at a high temperature and low pressure. What could be the issue?

A:

-

Vacuum leaks: Check all joints and connections for leaks. Ensure all glassware is properly sealed.

-

Inadequate heating: Ensure the heating mantle is in good contact with the flask and is set to an appropriate temperature.

-

Obstruction in the vapor path: Check for any blockages in the distillation head or condenser.

Q: The distillate is discolored. What does this indicate?

A:

-

Decomposition: Discoloration can be a sign that the compound is decomposing at the distillation temperature. Try to reduce the pressure further to lower the boiling point.

-

Contamination: Ensure all glassware is thoroughly clean before starting the distillation.

Column Chromatography

Q: I am not getting good separation of my product from the impurities on the column. What can I do?

A:

-

Optimize the eluent system: The polarity of the eluent is crucial for good separation. If your product is co-eluting with a less polar impurity, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it is co-eluting with a more polar impurity, you may need to increase the eluent polarity.

-

Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

-

Sample loading: Dissolve the crude sample in a minimal amount of a non-polar solvent and load it onto the column in a narrow band. Overloading the column can also lead to poor separation.

Q: The product is eluting very slowly or not at all. What is the problem?

A:

-

Eluent polarity is too low: If the product is highly retained on the column, the eluent is likely not polar enough to displace it. Gradually increase the polarity of the eluent system.

-

Incompatible stationary phase: While silica gel is the most common stationary phase, for highly polar compounds, alumina might be a better alternative.

Quantitative Data

The following table provides estimated data for the purification of this compound. These values are based on general principles for similar long-chain alkyl esters and may need to be optimized for specific experimental conditions.

| Purification Method | Parameter | Typical Value/Range | Expected Purity |

| Vacuum Distillation | Boiling Point | 140-150 °C at 1 mmHg | > 95% |

| Pressure | 0.5 - 2 mmHg | ||

| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | > 98% |

| Eluent System | Hexane/Ethyl Acetate (98:2 to 95:5 v/v) |

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap.

-

Ensure all glass joints are properly greased and sealed to prevent leaks.

-

Place a magnetic stir bar in the distillation flask.

-

-

Sample Preparation:

-

Transfer the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

-

-

Distillation Procedure:

-

Begin stirring the crude sample.

-

Slowly apply vacuum to the system. Observe for any initial bubbling from residual volatile solvents.

-

Once a stable vacuum is achieved (e.g., 1 mmHg), begin to gently heat the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum.

-

Discard any initial low-boiling fractions.

-

Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

-

Protocol 2: Column Chromatography of this compound

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Collect fractions in test tubes or flasks.

-

Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Visualizations

Caption: Purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Dodecyl 2-bromobutanoate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Fischer esterification of 2-bromobutanoic acid with dodecanol and the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (DCC).

Q2: I am seeing a white precipitate in my Steglich esterification reaction. What is it?

A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using DCC as the coupling agent.[1] It is generally insoluble in most organic solvents and can be removed by filtration.

Q3: My Fischer esterification is not going to completion. How can I improve the yield?

A3: Fischer esterification is an equilibrium reaction.[2] To drive the reaction towards the product, you can use a large excess of one reactant (typically the less expensive one, dodecanol in this case) or remove water as it is formed, for example, by using a Dean-Stark apparatus.

Q4: What is the main side product in a Steglich esterification, and how can I minimize it?

A4: The primary side product is N-acylurea, which forms from the intramolecular rearrangement of the O-acylisourea intermediate.[1] This is more likely to occur if the alcohol (dodecanol) is slow to react. Using a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired esterification and suppress the formation of N-acylurea.[1][3]

Q5: After my Fischer esterification workup, my product is still acidic. What is the likely cause?

A5: The residual acidity is likely due to unreacted 2-bromobutanoic acid. Insufficient washing with a basic solution (like sodium bicarbonate) during the workup can leave acidic starting material in your product.

Troubleshooting Guides

Fischer Esterification

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield of this compound | The reaction has not reached completion due to equilibrium. | - Use a 3-5 fold excess of dodecanol. - Remove water using a Dean-Stark trap during the reaction. - Increase the reaction time. |

| Product is a dark brown sludge | The strong acid catalyst (e.g., sulfuric acid) has caused decomposition of the starting materials or product. | - Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH). - Reduce the reaction temperature. - Decrease the amount of acid catalyst. |

| Presence of unreacted dodecanol in the final product | The excess dodecanol used to drive the equilibrium is difficult to remove. | - Use vacuum distillation for purification, as dodecanol has a lower boiling point than the product. - Perform column chromatography. |

| Product contains dodecyl hydrogen sulfate | Sulfuric acid was used as a catalyst and reacted with dodecanol. | - During workup, thoroughly wash the organic layer with water and brine to remove the water-soluble sulfate. |

| Formation of an unknown impurity with a lower boiling point than dodecanol | Dehydration of dodecanol to form dodecene, catalyzed by the strong acid. | - Use a milder acid catalyst and lower reaction temperature. |

Steglich Esterification

| Issue | Potential Cause | Troubleshooting Steps |

| Significant amount of N-acylurea side product | The reaction of the O-acylisourea intermediate with dodecanol is slow, allowing for rearrangement. | - Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) to accelerate the esterification.[1][3] - Ensure all reagents and solvents are anhydrous. |

| Difficulty removing dicyclohexylurea (DCU) | DCU has some solubility in the reaction solvent. | - Cool the reaction mixture in an ice bath before filtration to decrease the solubility of DCU. - Wash the filtered product solution with an acidic solution (e.g., 0.5 N HCl) to remove any remaining dissolved urea.[2] |

| Low yield despite using DMAP | Steric hindrance from the secondary bromide on 2-bromobutanoic acid may slow the reaction. | - Increase the reaction time. - Slightly increase the amount of DCC and DMAP. |

| Product is contaminated with unreacted 2-bromobutanoic acid | Incomplete reaction or insufficient workup. | - Ensure a slight excess of DCC is used. - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup.[2] |

Quantitative Data Summary

The following table summarizes the potential side products and their likely prevalence under different reaction conditions. Please note that these are estimates, and actual amounts will vary based on specific experimental parameters.

| Synthesis Method | Side Product | Typical Amount (without optimization) | Typical Amount (with optimization) | Notes |

| Fischer Esterification | Unreacted 2-bromobutanoic acid | 10-30% | <5% | Optimization includes using excess dodecanol and removing water. |

| Unreacted dodecanol | 50-200% (excess) | 50-200% (excess) | Removed during purification. | |

| Dodecyl hydrogen sulfate | 1-5% | <1% | Dependent on the amount and type of acid catalyst. Minimized with p-TsOH. | |

| Dodecene | <1% | <0.5% | Minimized with lower temperatures and milder catalysts. | |

| Steglich Esterification | N-acylurea | 10-40% | <5% | Minimized by the addition of DMAP.[1] |

| Dicyclohexylurea (DCU) | Stoichiometric | Stoichiometric | Insoluble byproduct, removed by filtration.[1] | |

| Unreacted 2-bromobutanoic acid | 5-15% | <2% | Minimized with a slight excess of DCC. | |

| Unreacted dodecanol | 5-15% | <2% | Minimized with a slight excess of the carboxylic acid and DCC. |

Experimental Protocols

Detailed Methodology for Steglich Esterification of this compound

This protocol is a representative procedure and may require optimization.

-

Reagent Preparation : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromobutanoic acid (1.67 g, 10 mmol), dodecanol (2.05 g, 11 mmol), and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).

-

Solvent Addition : Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids have dissolved.

-

Cooling : Cool the flask to 0 °C in an ice bath.

-

Addition of Coupling Agent : While stirring at 0 °C, add dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise over 5 minutes.

-

Reaction : Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration : Once the reaction is complete, cool the mixture again to 0 °C to precipitate the maximum amount of dicyclohexylurea (DCU). Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold, anhydrous DCM.

-

Workup : Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Caption: Side products in Fischer esterification.

Caption: Side products in Steglich esterification.

References

Technical Support Center: Optimizing Dodecyl 2-bromobutanoate Synthesis